molecular formula C18H12N2O B383192 1-(Naphthalen-2-yloxy)phthalazine CAS No. 379245-97-3

1-(Naphthalen-2-yloxy)phthalazine

Cat. No.: B383192
CAS No.: 379245-97-3
M. Wt: 272.3g/mol
InChI Key: QDJHSHJDHFYURV-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yloxy)phthalazine is a heterocyclic organic compound that features a phthalazine ring fused with a naphthalene moietyThis compound is of interest due to its potential biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Naphthalen-2-yloxy)phthalazine can be synthesized through various synthetic routes. One common method involves the condensation of 2-naphthol with phthalazine in the presence of a suitable base. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-yloxy)phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-(Naphthalen-2-yloxy)phthalazine exhibits a range of biological activities that make it a candidate for drug development. Research has indicated its potential as an anti-cancer agent. Studies have shown that phthalazine derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways. For instance, compounds structurally related to this compound have been investigated for their ability to target specific enzymes involved in tumor progression and metastasis .

Case Study: Anti-Cancer Activity

  • Objective: To evaluate the cytotoxic effects of this compound on human cancer cell lines.
  • Methodology: In vitro assays were conducted using various cancer cell lines, including breast and lung cancer cells.
  • Findings: The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity against specific cancer types.

Materials Science

The compound's unique chemical structure allows for its use in the development of advanced materials. Research has explored its incorporation into polymer matrices to enhance mechanical properties and thermal stability. Additionally, this compound derivatives have been studied for their potential use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Table 1: Properties of this compound in Materials Science

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
ConductivityModerate

Case Study: Polymer Composites

  • Objective: To investigate the incorporation of this compound into a polymer matrix.
  • Methodology: Various concentrations of the compound were mixed with a polymer base, followed by mechanical testing.
  • Findings: The resulting composites exhibited improved tensile strength and thermal resistance compared to control samples.

Environmental Applications

The environmental impact of chemical compounds is increasingly scrutinized, and this compound is no exception. Its potential as a pollutant degradation agent has been investigated, particularly in the context of wastewater treatment. Research indicates that certain derivatives can effectively degrade organic pollutants under UV light exposure, making them suitable for photocatalytic applications.

Case Study: Photocatalytic Degradation

  • Objective: To assess the efficiency of this compound in degrading environmental pollutants.
  • Methodology: Experiments were conducted using simulated wastewater containing known contaminants.
  • Findings: The compound showed promising results in reducing pollutant concentrations significantly over time when exposed to UV light.

Biological Activity

1-(Naphthalen-2-yloxy)phthalazine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of Phthalazine Derivatives

Phthalazine and its derivatives have been recognized for their broad spectrum of biological activities, including:

  • Antitumor : Inhibiting cancer cell proliferation.
  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anti-inflammatory : Reducing inflammation in various models.
  • Anticonvulsant : Exhibiting activity in seizure models.

The structural framework of phthalazine allows for the modification of its pharmacophoric groups, enhancing its biological efficacy. The introduction of naphthalenic moieties, such as in this compound, may further augment these properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various phthalazine derivatives showed that certain compounds demonstrated cytotoxicity against human tumor cell lines. Specifically, derivatives with naphthalenic substitutions were found to enhance the inhibition of tumor growth compared to their parent compounds. For instance, a derivative similar to this compound was shown to increase apoptosis rates in cancer cells through modulation of the Bcl-2/Bax ratio, promoting pro-apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. A series of synthesized phthalazine derivatives were tested against both Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.08 to 5.05 µM against Mycobacterium tuberculosis and other pathogenic strains .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : Studies have shown that phthalazine derivatives can inhibit key enzymes in microbial metabolism, leading to reduced pathogen viability .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
  • Inhibition of Cell Proliferation : It interferes with cellular signaling pathways critical for tumor growth and survival.

Case Studies and Experimental Data

A comprehensive review highlighted various studies focusing on the synthesis and biological evaluation of phthalazine derivatives:

Study Activity Evaluated Key Findings
Study AAnticancerSignificant cytotoxicity against multiple cancer cell lines; enhanced apoptosis via Bax/Bcl-2 modulation.
Study BAntimicrobialEffective against Mycobacterium tuberculosis; MIC values between 0.08 - 5.05 µM.
Study CAnti-inflammatoryReduction in inflammatory markers in animal models; potential for treating chronic inflammatory diseases.

Properties

IUPAC Name

1-naphthalen-2-yloxyphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O/c1-2-6-14-11-16(10-9-13(14)5-1)21-18-17-8-4-3-7-15(17)12-19-20-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJHSHJDHFYURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=NN=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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